molecular formula C15H11FO4 B6369579 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261974-70-2

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369579
CAS RN: 1261974-70-2
M. Wt: 274.24 g/mol
InChI Key: JHHPFZHECHBZHD-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (4-FMCB) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, and has a melting point of approximately 150°C. 4-FMCB has been used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It has also been used as a substrate for enzyme-catalyzed reactions, and as a reagent for chemical synthesis. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the study of enzyme kinetics and the study of protein structure and function.

Mechanism of Action

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is thought to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to interact with other proteins involved in biochemical and physiological processes, such as signal transduction pathways.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and reduce the levels of certain hormones, such as cortisol and testosterone. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to using 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in some experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

In the future, 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% could be used in the development of new drugs, as well as in the study of biochemical and physiological processes. Additionally, it could be used in the development of new enzymes, as well as in the study of protein structure and function. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% could be used in the development of new organic compounds, as well as in the study of enzyme kinetics. Finally, 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% could be used in the development of new catalysts, as well as in the study of signal transduction pathways.

Synthesis Methods

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is typically synthesized through a reaction between 4-fluorobenzaldehyde and 4-methoxybenzoyl chloride in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of approximately 130°C, and the product is then purified by recrystallization.

properties

IUPAC Name

4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-6-7-12(13(16)8-11)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHPFZHECHBZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683357
Record name 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261974-70-2
Record name 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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